molecular formula C6H14O6 B1359163 alpha-L-Rhamnose monohydrate CAS No. 6155-35-7

alpha-L-Rhamnose monohydrate

Cat. No. B1359163
CAS RN: 6155-35-7
M. Wt: 182.17 g/mol
InChI Key: BNRKZHXOBMEUGK-NRBMBCGPSA-N
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Description

Alpha-L-Rhamnose monohydrate is a deoxy sugar found in plants and bacteria . It is a component of plant cell walls that helps maintain structure . It is also used as a starting material for the production of furanones . The molecular formula of alpha-L-Rhamnose monohydrate is C6 H12 O5 . H2 O and its molecular weight is 182.17 .


Molecular Structure Analysis

The molecular structure of alpha-L-Rhamnose monohydrate includes a methyl five-carbon sugar . There are two isomers of L-type and D-type .


Chemical Reactions Analysis

Alpha-L-Rhamnose monohydrate is involved in various chemical reactions. For instance, it is a component of the L-Rha catabolic pathways previously characterized in various bacteria . The reconstructed pathways include multiple novel enzymes and transporters involved in the utilization of L-Rha and L-Rha-containing polymers .


Physical And Chemical Properties Analysis

Alpha-L-Rhamnose monohydrate is a neat substance . It is stored at a temperature of +5°C and shipped at room temperature . It is a colorless crystal .

Scientific Research Applications

  • Biotechnology and Microbiology

    • Alpha-L-Rhamnose monohydrate is used in the production of α-L-rhamnosidase, an enzyme that specifically hydrolyzes the non-reducing end of α-L-rhamnose .
    • This enzyme is produced by a variety of bacteria, molds, and yeasts, such as Lactobacillus sp., Aspergillus sp., Pichia angusta, and Saccharomyces cerevisiae .
    • The enzyme has been successfully recombinantly expressed in prokaryotic systems as well as eukaryotic systems .
    • The catalytic properties of the recombinant enzymes have been improved by enzyme modification techniques .
  • Food and Beverage Industry

    • Alpha-L-Rhamnose monohydrate is used in the food and beverage industry, especially in the enhancement of the aroma of grape juices and derived beverages .
    • The enzyme α-L-rhamnosidase plays a role in this process .
    • It is also used for the hydrolysis of the rhamnosyl residues present in flavonoid glycosides .
  • Pharmaceutical Industry

    • Alpha-L-Rhamnose monohydrate has applications in cancer immunotherapies .
    • L-rhamnose monosaccharide conjugated immunogens are used in these therapies .
  • Healthcare

    • Intake of L-rhamnose elevates serum propionate levels .
    • It is also used in humans undergoing intestinal barrier permeability tests .
  • Flavor Development

    • Alpha-L-Rhamnose monohydrate is used as a starting material for the production of furanones .
    • It is an important material involved in the reaction of flavors developed during the preparation of various foods like bread, grilled meats, etc .
  • Medical Testing

    • It is essential to test the permeability of the intestinal tract .
  • Cosmetics

    • Alpha-L-Rhamnose monohydrate is used in cosmetics as a moisturizing and skin conditioning ingredient .
    • It helps improve skin hydration, reduce inflammation, and promote wound healing .
  • Food and Beverage Industry

    • It is used in the food and beverage industry as a sweetener and flavor enhancer .
  • Pharmaceutical Field

    • In the pharmaceutical field, it is used as an antimicrobial agent .
  • Healthcare

    • Supplementation of L-rhamnose slows down gastric emptying .
    • Intake of L-rhamnose elevates serum propionate levels .
  • Biotechnology

    • Alpha-L-Rhamnose monohydrate is used in the production of α-L-rhamnosidase, an enzyme that specifically hydrolyzes the non-reducing end of α-L-rhamnose .
    • This enzyme is produced by a variety of bacteria, molds, and yeasts, such as Lactobacillus sp., Aspergillus sp., Pichia angusta, and Saccharomyces cerevisiae .
    • The enzyme has been successfully recombinantly expressed in prokaryotic systems as well as eukaryotic systems .
    • The catalytic properties of the recombinant enzymes have been improved by enzyme modification techniques .
  • Enzyme Production

    • Alpha-L-Rhamnose monohydrate is used in the production of α-L-rhamnosidase, an enzyme that specifically hydrolyzes the non-reducing end of α-L-rhamnose .
    • This enzyme is produced by a variety of bacteria, molds, and yeasts, such as Lactobacillus sp., Aspergillus sp., Pichia angusta, and Saccharomyces cerevisiae .
    • A number of α-L-rhamnosidases have been successfully recombinantly expressed in prokaryotic systems as well as eukaryotic systems .
    • The catalytic properties of the recombinant enzymes have been improved by enzyme modification techniques .
  • Flavor Development

    • Alpha-L-Rhamnose monohydrate is an important material involved in the reaction of flavors developed during the preparation of various foods like bread, grilled meats, etc .
  • Medical Testing

    • It is essential to test the permeability of the intestinal tract .
  • Sweetening Agent

    • It is used as a sweeting agent .
  • Biofilm Enhancement

    • Alpha-L-Rhamnose monohydrate has been used in biofilm enhancement assay in S.pneumonia .

Safety And Hazards

Alpha-L-Rhamnose monohydrate should not be released into the environment . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to rinse immediately with plenty of water .

Future Directions

Future research directions could include the further exploration of the L-Rha catabolic pathways and the novel enzymes and transporters involved in the utilization of L-Rha and L-Rha-containing polymers . Another interesting area of research could be the investigation of the role of alpha-L-Rhamnose monohydrate in pathogenicity .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2/t2-,3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKZHXOBMEUGK-NRBMBCGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Rhamnose monohydrate

CAS RN

6155-35-7
Record name L-Rhamnose monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
A three-dimensional neutron diffraction refinement at room temperature of aL-rhamnose monohydrate has been completed. The heavy-atom coordinates are in good agreement with …
Number of citations: 50 scripts.iucr.org
E Pauwels, R Declerck, VV Speybroeck… - Radiation …, 2008 - meridian.allenpress.com
Pauwels, E., Declerck, R., Van Speybroeck, V. and Waroquier, M. Evidence for a Grotthuss-Like Mechanism in the Formation of the Rhamnose Alkoxy Radical Based on Periodic DFT …
Number of citations: 22 meridian.allenpress.com
M Uchida, T Miyoshi, M Kanematsu, Y Kobayashi - Fisheries science, 2020 - Springer
… Superfine-grade alpha-l-rhamnose monohydrate (Wako Pure Chemical Industries) and d-glucuronic acid (Alfa Aesar, Lancashire) were used in this experiment. Fucoidan, prepared …
Number of citations: 1 link.springer.com
D Utepbergenov, U Derewenda, N Olekhnovich… - Biochemistry, 2012 - ACS Publications
The p90 ribosomal S6 family of kinases (RSK) are potential drug targets, due to their involvement in cancer and other pathologies. There are currently only two known selective …
Number of citations: 51 pubs.acs.org
CR Li, XH Hou, YY Xu, W Gao, P Li, H Yang - Journal of Chromatography a, 2020 - Elsevier
Hawthorn is a popular functional food. In China, Crataegus pinnatifida Bunge. and C. pinnatifida Bge. var. major NE Brown are two major species that are used for the preparation of …
Number of citations: 27 www.sciencedirect.com
R Taylor, O Kennard - Journal of the American Chemical Society, 1982 - ACS Publications
A survey of 113 published neutron diffraction crystalstructures is described. The major results are as follows. Hydrogen atoms that are covalently bonded to carbon have a statistically …
Number of citations: 421 pubs.acs.org

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